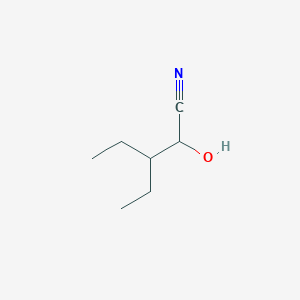
1-Cyano-2-ethylbutanol
描述
1-Cyano-2-ethylbutanol is an organic compound with the molecular formula C7H13NO It is a nitrile, which means it contains a cyano group (-C≡N) attached to a carbon atom
准备方法
Synthetic Routes and Reaction Conditions
1-Cyano-2-ethylbutanol can be synthesized through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of an alkyl halide with sodium cyanide (NaCN) to form the nitrile.
Dehydration of Amides: Another method involves the dehydration of a primary amide using dehydrating agents such as thionyl chloride (SOCl2), phosphorus pentoxide (P2O5), or phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of 3-ethyl-2-hydroxypentanenitrile typically involves large-scale nucleophilic substitution reactions due to their efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
1-Cyano-2-ethylbutanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions to oxidize the hydroxyl group.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a metal catalyst (e.g., palladium on carbon) can reduce the nitrile group to an amine.
Substitution: Reagents like thionyl chloride (SOCl2) can convert the hydroxyl group to a chloro group, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: 3-Ethyl-2-oxopentanenitrile.
Reduction: 3-Ethyl-2-hydroxypentanamine.
Substitution: 3-Ethyl-2-chloropentanenitrile.
科学研究应用
1-Cyano-2-ethylbutanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-ethyl-2-hydroxypentanenitrile depends on the specific reaction it undergoes. For example:
Oxidation: The hydroxyl group is oxidized through the transfer of electrons to the oxidizing agent.
Reduction: The nitrile group is reduced by the addition of hydrogen atoms, facilitated by a reducing agent.
Substitution: The hydroxyl group is replaced by another functional group through a nucleophilic substitution mechanism.
相似化合物的比较
Similar Compounds
2-Hydroxypentanenitrile: Lacks the ethyl group, making it less sterically hindered.
3-Ethyl-2-oxopentanenitrile: Contains a ketone group instead of a hydroxyl group.
3-Ethyl-2-chloropentanenitrile: Contains a chloro group instead of a hydroxyl group.
Uniqueness
1-Cyano-2-ethylbutanol is unique due to the presence of both a hydroxyl group and a nitrile group, allowing it to participate in a wide range of chemical reactions. Its ethyl group also provides steric hindrance, which can influence its reactivity and selectivity in certain reactions.
属性
分子式 |
C7H13NO |
|---|---|
分子量 |
127.18 g/mol |
IUPAC 名称 |
3-ethyl-2-hydroxypentanenitrile |
InChI |
InChI=1S/C7H13NO/c1-3-6(4-2)7(9)5-8/h6-7,9H,3-4H2,1-2H3 |
InChI 键 |
NOZBWYCZCPHWOL-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)C(C#N)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

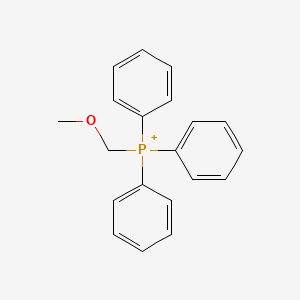
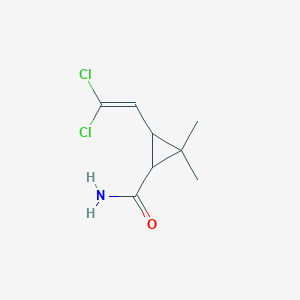
-](/img/structure/B8745158.png)
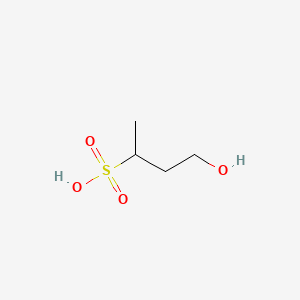
![6-bromo-2,2-dimethyl-pyrano[3,2-b]pyridine](/img/structure/B8745168.png)
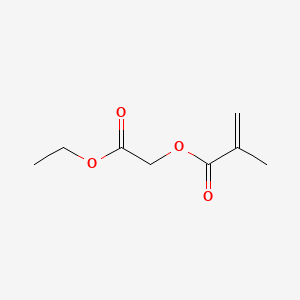
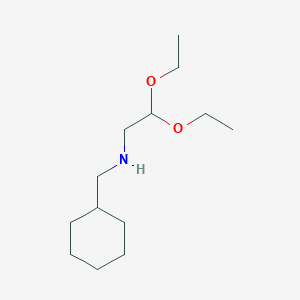
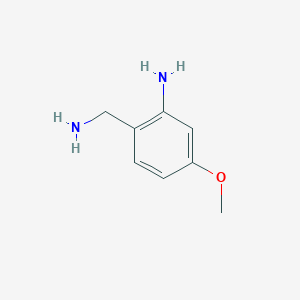
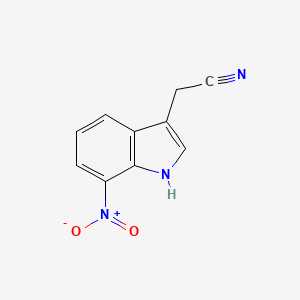
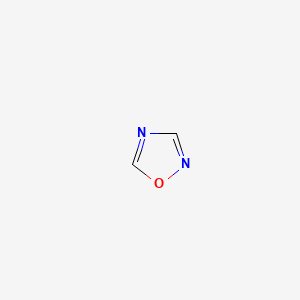
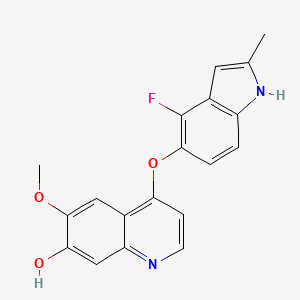
![6-chloro-2-(methylsulfonyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B8745208.png)
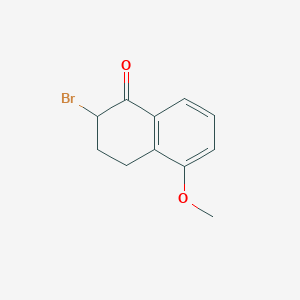
![2-[(Propan-2-ylideneamino)oxy]butan-1-ol](/img/structure/B8745237.png)
